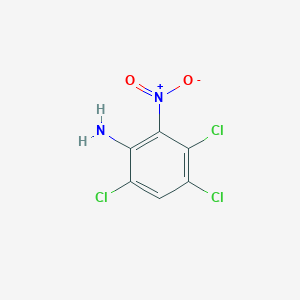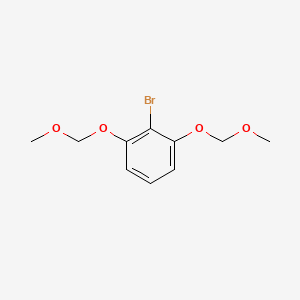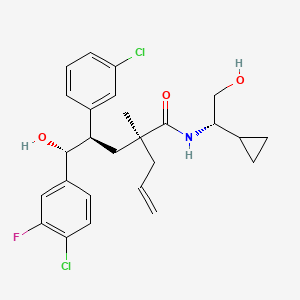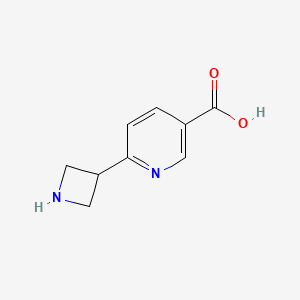
6-(Azetidin-3-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-3-yl)nicotinic acid is a compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid moiety substituted with an azetidine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)nicotinic acid typically involves the introduction of the azetidine ring onto the nicotinic acid framework. One common method involves the reaction of nicotinic acid with azetidine derivatives under specific conditions. For example, nicotinic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride, followed by reaction with azetidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Azetidin-3-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly nicotinic acetylcholine receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-yl)nicotinic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. The compound acts as a ligand, binding to the receptor and modulating its activity. This can lead to various physiological effects, including changes in neurotransmitter release and receptor desensitization .
Comparison with Similar Compounds
Similar Compounds
Sazetidine-A: A similar compound with a structure that includes an azetidine ring and a nicotinic acid moiety.
Nicotinic Acid Derivatives: Other derivatives of nicotinic acid that may have different substituents but share the core structure.
Uniqueness
6-(Azetidin-3-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain nicotinic acetylcholine receptor subtypes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-(azetidin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8(11-5-6)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13) |
InChI Key |
DLGVBZXIFRJSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


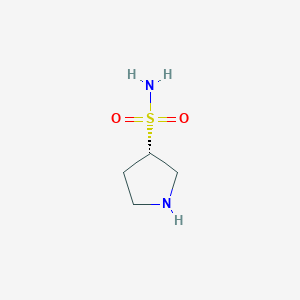
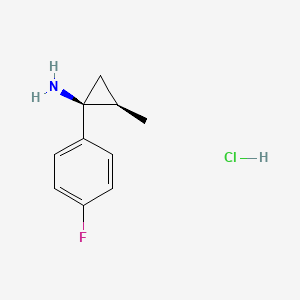
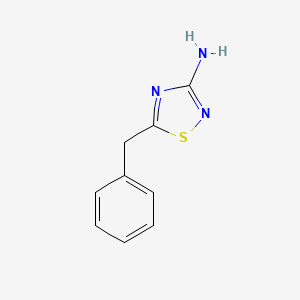
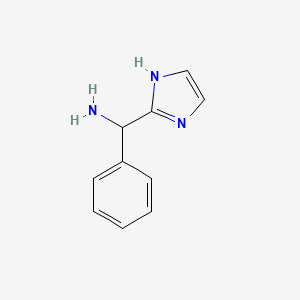
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
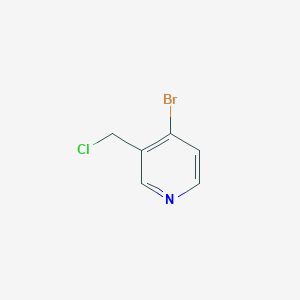
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
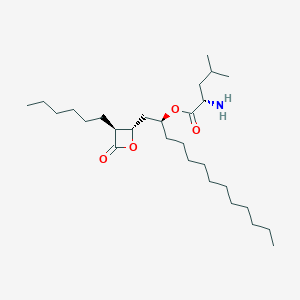
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
